molecular formula C12H17NO B7844694 N-(cyclopropylmethyl)-2-methoxy-5-methylaniline

N-(cyclopropylmethyl)-2-methoxy-5-methylaniline

Cat. No.: B7844694
M. Wt: 191.27 g/mol
InChI Key: JOVUUAPHHORMRC-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2-methoxy-5-methylaniline (CAS: 1156164-07-6) is a substituted aniline derivative with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . The compound features a methoxy group at the 2-position, a methyl group at the 5-position, and a cyclopropylmethylamine substituent on the aromatic ring. This structural configuration confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-methoxy-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-3-6-12(14-2)11(7-9)13-8-10-4-5-10/h3,6-7,10,13H,4-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVUUAPHHORMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The direct alkylation of 2-methoxy-5-methylaniline with cyclopropylmethyl bromide proceeds via an SN2 mechanism, where the amine acts as a nucleophile. Key parameters influencing yield include:

  • Base selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) achieves a 45% yield by deprotonating the amine without inducing side reactions.

  • Solvent effects : Polar aprotic solvents like DMF enhance ion pair separation, improving reactivity.

  • Stoichiometry : A 1.2:1 molar ratio of cyclopropylmethyl bromide to amine minimizes quaternary ammonium salt formation.

A representative procedure involves refluxing 2-methoxy-5-methylaniline (1.0 equiv), cyclopropylmethyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 hours. Workup includes extraction with ethyl acetate and purification via silica gel chromatography.

Mitsunobu Reaction for N-Alkylation

Advantages Over Conventional Alkylation

The Mitsunobu reaction offers superior regiocontrol and avoids over-alkylation. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), cyclopropylmethanol couples with 2-methoxy-5-methylaniline to form the desired product in 65% yield. The reaction proceeds under mild conditions (room temperature, 24 hours) and is compatible with moisture-sensitive substrates.

Optimization Table

ParameterConditionYield (%)
SolventTetrahydrofuran65
Temperature25°C65
Stoichiometry (PPh₃:DEAD)1:165

Copper-Catalyzed Ullmann-Type Coupling

Enhancing Reactivity with Ligands

Ullmann coupling employs a copper(I) iodide (CuI) catalyst and N,N′-dimethylethylenediamine (DMEDA) to facilitate C–N bond formation between 2-methoxy-5-methylaniline and cyclopropylmethyl iodide. At 100°C in dioxane, this method achieves a 55% yield after 48 hours. The ligand DMEDA stabilizes the copper intermediate, enhancing turnover frequency.

Mechanistic Insights

  • Oxidative addition of CuI to the alkyl halide.

  • Transmetallation with the amine.

  • Reductive elimination to form the N-alkylated product.

Reductive Amination Pathways

Challenges and Workarounds

Reductive amination of 2-methoxy-5-methylaniline with cyclopropanecarbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol yields only 30% product due to imine instability. Lewis acids like titanium(IV) isopropoxide (Ti(OiPr)₄) improve imine formation, raising the yield to 45%.

Critical Parameters

  • pH control : Maintaining a pH of 6–7 prevents decomposition of the reducing agent.

  • Solvent choice : Methanol or ethanol balances substrate solubility and reaction kinetics.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Alkylation4590HighModerate
Mitsunobu6595LowLow
Ullmann Coupling5585ModerateHigh
Reductive Amination30–4580ModerateModerate

The Mitsunobu reaction, while efficient, is limited by reagent cost, making direct alkylation the preferred industrial method. Ullmann coupling offers a balance between yield and scalability but requires prolonged reaction times.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow technology enhances heat and mass transfer, reducing reaction times by 40% compared to batch processes. For example, direct alkylation in a microreactor at 120°C achieves 85% conversion in 2 hours.

Waste Management Strategies

  • Solvent recovery : Distillation reclaims >90% of DMF.

  • Byproduct mitigation : Quaternary ammonium salts are minimized using phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.65 (d, J = 8.4 Hz, 1H, ArH), 6.55 (s, 1H, ArH), 3.82 (s, 3H, OCH₃), 3.31 (d, J = 6.8 Hz, 2H, NCH₂), 2.28 (s, 3H, ArCH₃), 1.20–1.15 (m, 1H, cyclopropane CH), 0.65–0.60 (m, 2H, cyclopropane CH₂), 0.40–0.35 (m, 2H, cyclopropane CH₂).

  • ¹³C NMR : δ 152.1 (OCH₃), 139.5 (NCH₂), 128.9–114.7 (aromatic carbons), 10.2 (cyclopropane carbons) .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-methoxy-5-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

N-(Cyclopropylmethyl)-2-methoxy-5-methylaniline is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, particularly in the realm of G protein-coupled receptors (GPCRs), which are critical in many physiological processes.

  • Antimicrobial Properties : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial activity. This suggests that further research could explore its efficacy against various pathogens.
  • Anti-inflammatory Effects : The compound may also have anti-inflammatory properties, making it a candidate for the development of new analgesics or anti-inflammatory drugs.

Case Study: GPCR Interaction

A study focusing on structure-functional selectivity relationships (SFSR) highlighted how modifications in amine compounds could enhance their binding affinity to GPCRs, suggesting that this compound could be optimized for better therapeutic outcomes .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex organic molecules.

  • Reactivity : The compound can participate in nucleophilic substitution reactions and can be modified through oxidation and reduction processes. This versatility allows chemists to tailor its properties for specific applications.

Data Table: Chemical Transformations

Reaction TypeExample TransformationProduct
OxidationThis compound + Oxidizing AgentHydroxylated derivative
ReductionThis compound + Reducing AgentAmine derivative
SubstitutionThis compound + NucleophileVarious substituted anilines

Materials Science

Development of Specialty Chemicals

In materials science, this compound is being explored for its potential use in developing specialty chemicals and polymers.

  • Polymerization Studies : Research has indicated that the compound can be utilized in polymer synthesis, potentially leading to materials with enhanced mechanical properties or specific functionalities.

Case Study: Polymer Development

A recent study demonstrated the successful incorporation of similar amine compounds into polymer matrices, resulting in improved thermal stability and mechanical strength . This indicates that this compound could play a significant role in advanced material formulations.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-methoxy-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity and specificity of the compound to its target. The methoxy and methyl groups on the aromatic ring can influence the electronic properties and reactivity of the compound, affecting its overall biological activity .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1156164-07-6 C₁₂H₁₇NO 191.27 2-OCH₃, 5-CH₃, N-cyclopropylmethyl
5-Methoxy-2-methyl-N-methylaniline 156267-11-7 C₉H₁₃NO 151.21 2-CH₃, 5-OCH₃, N-CH₃
5-Iodo-2-methoxy-N,N-dimethylaniline 103796-60-7 C₉H₁₂INO 277.11 2-OCH₃, 5-I, N,N-(CH₃)₂
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline 67402-49-7 C₁₇H₁₈Cl₂NO 335.24 2-Cl, 3-OCH₃, 5-CH₂Cl, N-CH₃, N-benzyl
4-Methoxy-5-methyl-2-nitroaniline 55730-09-1 C₈H₁₀N₂O₃ 182.18 4-OCH₃, 5-CH₃, 2-NO₂

Key Observations :

  • Steric Effects : The cyclopropylmethyl group in the target compound introduces significant steric hindrance compared to simpler alkyl groups (e.g., N-CH₃ in 156267-11-7) or aromatic substituents (e.g., benzyl in 67402-49-7) .
  • Electronic Effects : The methoxy group (electron-donating) in the target compound contrasts with electron-withdrawing groups like nitro (55730-09-1) or iodo (103796-60-7), which alter reactivity in electrophilic substitution reactions .
  • Molecular Weight : Bulky substituents (e.g., benzyl, chloromethyl) increase molecular weight, as seen in 67402-49-7 (335.24 g/mol) compared to the target compound (191.27 g/mol) .

Solubility and Reactivity

  • Solubility : The target compound’s cyclopropylmethyl group enhances lipophilicity compared to analogues with polar nitro (55730-09-1) or iodo (103796-60-7) groups, which may improve membrane permeability in biological systems .
  • Reactivity: The absence of strong electron-withdrawing groups (e.g., NO₂) in the target compound makes it less reactive toward nucleophilic attack compared to 55730-09-1 .

Biological Activity

N-(cyclopropylmethyl)-2-methoxy-5-methylaniline is a compound of interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables summarizing key results.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N1O1, with a molecular weight of approximately 193.27 g/mol. The compound features a cyclopropylmethyl group, a methoxy group (-OCH₃) at the ortho position relative to the amine group, and a methyl group at the para position. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and antiviral properties. For instance, derivatives of methoxy-substituted anilines have shown promising activity against various pathogens. However, specific studies on this compound's efficacy are still limited and require further exploration through in vitro and in vivo studies.

Antiproliferative Activity

Case Study: Antiproliferative Effects

A study investigated the antiproliferative effects of structurally related compounds on cancer cell lines. The results indicated that certain methoxy-substituted anilines demonstrated significant inhibitory effects on cell proliferation, particularly against the MCF-7 breast cancer cell line. The IC50 values for some derivatives ranged from 1.2 to 5.3 µM, suggesting that structural modifications can enhance biological activity (Table 1).

CompoundIC50 (µM)Cell Line
Compound A3.1MCF-7
Compound B4.8MCF-7
Compound C5.3HCT116

The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular pathways. Preliminary studies suggest that such compounds can influence signaling pathways related to cell growth and apoptosis.

Example Mechanism:

  • Ligand Binding: The compound may bind to specific receptors or enzymes.
  • Signal Transduction: This binding could initiate a cascade of intracellular signals.
  • Cellular Response: Ultimately leading to altered cell proliferation or apoptosis.

Antioxidative Activity

Another aspect of interest is the antioxidative capacity of similar compounds. Research has shown that certain derivatives exhibit significant antioxidant activity, which can protect cells from oxidative stress—an important factor in cancer progression.

Antioxidant Activity Results:

In assays measuring antioxidant capacity (DPPH and FRAP), several derivatives demonstrated enhanced activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests potential applications in cancer prevention strategies.

Q & A

Q. What are the established synthetic routes for N-(cyclopropylmethyl)-2-methoxy-5-methylaniline, and what reaction conditions are critical?

this compound is synthesized via alkylation of 2-methoxy-5-methylaniline with cyclopropylmethyl halides. Key steps include nucleophilic substitution under basic conditions (e.g., NaOH or Et3_3N) and purification via column chromatography. Reaction optimization requires controlled temperature (<104°F) to avoid decomposition and moisture exclusion due to the compound’s hydrolytic sensitivity .

Q. Which analytical methods are validated for detecting aromatic amines like this compound in complex matrices?

High-performance liquid chromatography (HPLC) coupled with electrochemical detection is widely used. Polymeric ionic liquids (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide) enhance selectivity in solid-phase microextraction (SPME) for genotoxic impurity analysis. Method validation includes spike-recovery tests and comparison with standards (e.g., 100 µg/mL methanolic solutions) .

Q. What safety protocols are essential when handling this compound?

The compound is a confirmed carcinogen (Category 1B) and mutagen. Key protocols include:

  • Use of fume hoods and PPE (gloves, goggles).
  • Storage at 0–6°C in airtight, light-resistant containers.
  • Neutralization of spills with absorbents (e.g., vermiculite) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers optimize multi-step syntheses involving this compound to address low yields in coupling reactions?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Use Pd/C or Buchwald-Hartwig catalysts for aryl coupling.
  • Temperature Control : Maintain 60–80°C for imine formation to prevent decomposition.
  • Purification : Employ preparative TLC or flash chromatography with hexane/ethyl acetate gradients.
    Example: A trifluoromethylbenzamide derivative achieved 85% yield using Et3_3N as a base and THF as solvent .

Q. How should contradictory reactivity data (e.g., stability in acidic vs. basic media) be resolved?

Contradictions may arise from differing substituent effects or solvent interactions. Systematic analysis includes:

  • pH-Dependent Stability Tests : Monitor degradation via LC-MS at pH 2–12.
  • Spectroscopic Validation : Use 1^1H-NMR (400 MHz, CDCl3_3) to track structural changes (e.g., δ 3.35–3.18 ppm for cyclopropylmethyl protons) .
  • Computational Modeling : DFT studies to assess protonation states and transition energies .

Q. What mechanistic insights explain the role of the cyclopropylmethyl group in modulating biological activity?

The cyclopropylmethyl group enhances metabolic stability by restricting free rotation, reducing oxidation susceptibility. Comparative studies with linear alkyl analogs show:

  • Increased LogP : Higher lipophilicity improves membrane permeability.
  • Steric Effects : Hinders enzymatic deamination, as observed in pesticidal analogs like profluralin .

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